3-Oxo-alpha-ionol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(E)-3-hydroxybut-1-enyl]-3,5,5-trimethylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-9-7-11(15)8-13(3,4)12(9)6-5-10(2)14/h5-7,10,12,14H,8H2,1-4H3/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCGEAGEQVMWPE-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC(C1C=CC(C)O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)CC(C1/C=C/C(C)O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Occurrence and Distribution in Biological Systems
Heteranthin (B1255921) Degradation Pathways
Saccharomyces cerevisiae can degrade the apocarotenoid heteranthin, which is found in the seeds of Ditaxis heterantha. researchgate.netresearchgate.net This degradation process yields several aromatic compounds, one of which is 3-oxo-alpha-ionol. researchgate.netresearchgate.net Research suggests the existence of at least two distinct pathways for heteranthin degradation in this yeast. One pathway is inducible by heteranthin and leads to the synthesis of this compound, while the other is a constitutive pathway that primarily produces safranal. researchgate.netresearchgate.netresearchgate.net
Enzyme Characterization and Kinetic Parameters
An enzyme with a molecular weight of 27.6 kDa has been identified in Saccharomyces cerevisiae that is responsible for the cleavage of heteranthin. researchgate.netresearchgate.net This enzyme's production is induced by the presence of heteranthin. researchgate.netresearchgate.net The purified enzyme specifically produces 3-oxo-alpha-ionone from heteranthin, indicating an oxidative cleavage at the 9-10 position of the apocarotenoid. researchgate.net Subsequent reduction of 3-oxo-alpha-ionone would then yield this compound.
The enzyme exhibits maximal activity at a pH of 5.5 and a temperature of 35°C. researchgate.net Its kinetic parameters for the substrate heteranthin have been determined as follows:
| Kinetic Parameter | Value |
| K_m | 27 µM |
| V_max | 135 µmoles min⁻¹ mg⁻¹ |
| Activation Energy | 7.23 kJ mol⁻¹ |
| Data sourced from research on heteranthin-cleaving activity in Saccharomyces cerevisiae. researchgate.netresearchgate.net |
Glycosylation Reactions and Conjugate Formation
UDP-Glycosyltransferase (UGT) Catalysis
In plants, the glycosylation of small molecules, including C13-apocarotenoids like this compound, is primarily catalyzed by UDP-glycosyltransferases (UGTs). nih.gov This process involves the transfer of a sugar moiety, typically glucose from an activated donor like UDP-glucose, to an acceptor molecule. nih.gov This transformation converts volatile and often reactive compounds into more stable, water-soluble, and non-volatile glycosides, facilitating their storage in plant tissues. nih.govnih.gov Although the biosynthetic pathways of C13-apocarotenoids have been studied extensively, their metabolism through glycosylation is an area of ongoing research. nih.gov
Researchers have identified specific UGTs from different plant species that are capable of glycosylating this compound. Candidate UGT genes were often selected based on their high transcript abundance in plant tissues known to be rich in apocarotenoid glucosides, such as those from Nicotiana benthamiana and peppermint (Mentha × piperita). nih.govnih.gov
Through screening recombinant proteins with various C13-apocarotenol substrates, several active UGTs were identified. Among them, MpUGT86C10 from Mentha × piperita was identified as a particularly effective enzyme. nih.govresearchgate.net It catalyzes the glucosylation of several C13-apocarotenols, including this compound, 3-hydroxy-α-damascone, and 3-oxo-7,8-dihydro-α-ionol (also known as Blumenol C). nih.govresearchgate.net
Another identified enzyme, NbUGT72AY1 from Nicotiana benthamiana, also demonstrated catalytic activity towards ionols, including 3-oxo-α-ionol, although it was nearly inactive with hydroxylated ionones and damascones. tum.de
The substrate specificity of these enzymes determines which C13-apocarotenoids are glycosylated. Studies have shown that different UGTs have distinct preferences.
MpUGT86C10 exhibits broad substrate tolerance, readily accepting a range of norisoprenoid substrates. tum.de It preferentially glucosylates norisoprenoids on the cyclohexene (B86901) ring, showing high activity with compounds like 3-hydroxy-α-ionone and 4-hydroxy-β-ionone, but it is also capable of glycosylating the side chain of α- and β-ionol. nih.gov Its ability to glucosylate 3-oxo-α-ionol makes it a key enzyme in the metabolism of this compound in peppermint. nih.govresearchgate.net
In contrast, NbUGT72AY1 is more selective. tum.de It shows a preference for transferring glucose to the butene side chain of ionol derivatives and is less active with ionones or damascones. nih.govtum.de
The table below summarizes the activity of several identified UGTs with various C13-apocarotenoid substrates, highlighting their specificities.
| Enzyme | Origin Species | Primary Substrates | Activity with 3-oxo-α-ionol |
|---|---|---|---|
| MpUGT86C10 | Mentha × piperita | 3-hydroxy-α-ionone, 4-hydroxy-β-ionone, 3-hydroxy-α-damascone, 3-oxo-α-ionol, Blumenol C. nih.govresearchgate.net | Active. nih.govtum.de |
| NbUGT72AY1 | Nicotiana benthamiana | Shows catalytic activity with ionols. tum.de | Active. tum.de |
| NbUGT73A25 | Nicotiana benthamiana | α-ionol, β-ionol, 3-hydroxy-α-ionol, 4-hydroxy-β-ionol. nih.gov | Not specified as a primary substrate. |
Aglycone Liberation through Glycosidase Activity
While UGTs create glycosides, the release of the volatile aglycone, this compound, is accomplished through the action of glycosidase enzymes. nih.govmdpi.com In many fruits, wines, and other plant-derived products, this compound exists predominantly in its non-volatile glycosidically bound form. researchgate.netcsic.es The liberation of the aroma compound occurs via enzymatic or acid-catalyzed hydrolysis of the sugar bond. mdpi.comcsic.es
This release is critical for the development of flavor and aroma in products like wine and fruit juices. mdpi.com For instance, during wine fermentation, β-glucosidase enzymes secreted by yeasts can hydrolyze the glycosidic precursors, releasing this compound and other C13-norisoprenoids, which contribute to the wine's varietal aroma. mdpi.com The hydrolysis of diglycosidic precursors can be a two-step process, first requiring the action of enzymes like α-L-arabinofuranosidase or α-L-rhamnosidase to cleave the terminal sugar, followed by a β-glucosidase to release the aglycone. mdpi.com Commercial enzyme preparations with glycosidase activity are also used to enhance the aromatic profile of wines by increasing the concentration of compounds like 3-oxo-α-ionol. csic.es
Relationship to Abscisic Acid Metabolism
This compound is metabolically linked to abscisic acid (ABA), a crucial plant hormone involved in stress responses and developmental processes. Research has identified alpha-ionol (B1630846) derivatives as metabolites of (+)-(S)-abscisic acid. researchgate.netnih.gov
One of the alternative names for a stereoisomer of this compound is vomifoliol (B113931). qmul.ac.ukwikipedia.org An enzyme named vomifoliol dehydrogenase is involved in the metabolism of abscisic acid in certain bacteria. qmul.ac.uk This enzyme catalyzes the oxidation of vomifoliol ((6S,9R)-6-hydroxy-3-oxo-α-ionol) to dehydrovomifoliol. qmul.ac.ukwikipedia.org This connection underscores the role of this compound and its related structures as intermediates or byproducts within the broader metabolic network of abscisic acid. qmul.ac.uk The presence of 3-oxo-α-ionol 9-O-β-D-glucoside has been noted alongside abscisic acid and its glucosides in plant tissues, such as avocado seeds, further supporting this metabolic relationship. researchgate.net
Compound Reference Table
Chemical Synthesis and Derivatization Methodologies
Total Synthesis Approaches
Total synthesis provides a means to construct the 3-oxo-α-ionol molecule from simpler starting materials, allowing for precise control over its structure.
Enantiocontrolled Synthetic Routes
The enantioselective synthesis of 3-oxo-α-ionol has been accomplished, yielding specific stereoisomers of the compound. bunri-u.ac.jpnjzhsm.comcolab.ws One notable approach achieved the first enantio-controlled total synthesis of (+)-3-oxo-α-ionol, a bisnorsesquiterpene. colab.ws These synthetic routes are crucial for investigating the biological activities of individual enantiomers. For instance, the enantiocontrolled total syntheses of three ionone-type bisnorsesquiterpenes, including 3-oxo-α-ionol, have been achieved using a highly diastereoselective intramolecular Heck reaction as a key step. colab.ws
Utilization of Alpha-Ionone Derivatives as Starting Materials
A common and practical strategy for synthesizing 3-oxo-α-ionol and its derivatives involves using α-ionone as a starting material. google.comresearchgate.netmdpi.com This approach leverages the existing carbon skeleton of α-ionone, introducing the required functional groups through a series of chemical transformations. The synthesis often proceeds through the intermediate 3-oxo-α-ionone. google.com This intermediate can be generated from α-ionone via oxidation. google.com Subsequent reduction of the ketone in the side chain of 3-oxo-α-ionone then yields 3-oxo-α-ionol. google.com
Specific Reaction Pathways
The synthesis of 3-oxo-α-ionol relies on specific and selective chemical reactions to introduce the necessary hydroxyl and oxo functionalities at the correct positions of the α-ionone framework.
Allylic Oxidation Strategies
Allylic oxidation is a key transformation in the synthesis of 3-oxo-α-ionol from α-ionone, targeting the C-3 position of the cyclohexene (B86901) ring. mdpi.comrsc.orginchem.org Various oxidizing agents and catalytic systems have been employed for this purpose.
One method involves the use of tert-butyl hydroperoxide (TBHP) as the oxidant. For instance, α-ionone can be oxidized with TBHP in the presence of a vanadyl acetylacetonate (B107027) catalyst to produce 3-oxo-α-ionone. google.com Another approach utilizes a cobalt acetate (B1210297)/bromide catalyst with oxygen or an oxygen-containing gas in concentrated acetic acid to oxidize α-ionone to 3-oxo-α-ionone. google.com Enzymatic methods have also been explored, with unspecific peroxygenases (UPOs) demonstrating the ability to selectively oxygenate α-ionone at the C-3 position to form 3-hydroxy-α-ionone and/or 3-oxo-α-ionone. frontiersin.orgacs.org
| Oxidant/Catalyst System | Starting Material | Product | Reference |
| tert-Butyl hydroperoxide / Vanadyl acetylacetonate | α-Ionone | 3-Oxo-α-ionone | google.com |
| Cobalt acetate / Bromide / O2 | α-Ionone | 3-Oxo-α-ionone | google.com |
| Unspecific Peroxygenases (UPOs) | α-Ionone | 3-Hydroxy-α-ionone / 3-Oxo-α-ionone | frontiersin.orgacs.org |
| tert-Butyl chromate (B82759) | α-Ionol ethyl carbonate | 3-Oxo-α-ionol ethyl carbonate | researchgate.net |
Selective Reduction Techniques
Following the oxidation of the α-ionone ring, selective reduction of the side-chain ketone is necessary to yield 3-oxo-α-ionol. This step requires a reducing agent that will not affect the newly introduced ketone on the cyclohexene ring.
| Reducing Agent | Substrate | Product | Reference |
| KBH4 in Ethanol (B145695) | 3-Oxo-α-ionone | 3-Oxo-α-ionol | google.com |
| NaBH4 | (rac)-3-keto-α-ionone ketal | (rac)-3-hydroxy-α-ionone ketal | google.com |
Esterification for Derivative Synthesis
Esterification of the hydroxyl group in 3-oxo-α-ionol or its precursors is a method used to create various derivatives. These derivatives can serve as precursors for other compounds or may have unique properties themselves.
For example, 3-oxo-α-ionol ethyl carbonate has been synthesized by first reducing α-ionone to α-ionol, followed by esterification with ethyl chloroformate, and then oxidation with t-butyl chromate. researchgate.net This ester serves as a precursor to megastigmatrienones. researchgate.net Another example involves the lipase-mediated acetylation of 3,6-dihydroxy-α-ionone isomers to produce 3-acetoxy-6-hydroxy-α-ionone, demonstrating an enzymatic approach to esterification. researchgate.net
Other Catalytic and Reductive Methods
The synthesis of 3-oxo-α-ionol and its immediate precursor, 3-oxo-α-ionone, can be achieved through several catalytic and reductive strategies. One documented method for producing 3-oxo-α-ionone involves the direct homogeneous catalytic oxidation of α-ionone. google.com This process is conducted in concentrated acetic acid, utilizing a cobalt acetate/bromide catalyst with oxygen or an oxygen-containing gas as the oxidizing agent. google.com While this method produces the direct diketone precursor, other multi-step syntheses have been developed to yield 3-oxo-α-ionol derivatives.
A notable synthesis prepares 3-oxo-α-ionol ethyl carbonate, a known precursor to megastigmatrienones. researchgate.netsciengine.com This pathway begins with the reduction of α-ionone to α-ionol. The resulting α-ionol is then esterified using ethyl chloroformate, followed by a crucial oxidation step with t-butyl chromate to introduce the C-3 ketone, yielding the final carbonate derivative with a total yield of approximately 23%. researchgate.netsciengine.com
Another synthetic approach focuses on creating isomers and related structures, which showcases relevant chemical transformations. For instance, (rac)-3-hydroxy-α-ionone can be prepared from (±)-α-ionone in a four-step sequence: protection of the side-chain carbonyl as a cyclic acetal, oxidation of the cyclohexene ring to introduce a 3-oxo group, reduction of this new ketone, and subsequent deprotection. thieme-connect.com Furthermore, the synthesis of racemic 3-oxo-retro-α-ionol has been accomplished via the reduction of 3-oxo-retro-α-ionone, highlighting a direct reductive step to obtain the target alcohol functionality. mdpi.com Lewis acid-catalyzed reactions have also been employed in the successful synthesis of 3-oxo-α-ionol. oup.com
Biocatalytic Synthesis Approaches
Biocatalysis, particularly using fungal microorganisms, presents an alternative avenue for producing 3-oxo-α-ionol and related compounds. These methods leverage the enzymatic machinery of fungi to perform specific and often stereoselective transformations of precursor molecules.
Fungal Biotransformation of Alpha-Ionone
The fungal biotransformation of α-ionone has been explored with various species, leading to a range of oxidized and reduced products. The specific outcome of the biotransformation is highly dependent on the fungal strain employed. While some fungi excel at reducing the ketone group of α-ionone, others are capable of oxidizing the cyclohexene ring, a key step toward forming 3-oxo-α-ionol.
The plant pathogenic fungus Glomerella cingulata has been investigated for its ability to biotransform (±)-α-ionone. Its primary metabolic action on this substrate is reductive. Research shows that G. cingulata reduces the C-9 ketone of α-ionone to yield α-ionol. This biocatalytic reduction is highly stereoselective, producing corresponding allylic alcohols in high enantiomeric excess. The transformation does not yield 3-oxo-α-ionol but rather its precursor, α-ionol, alongside other reduced products like dihydro-α-ionol.
Similar to Glomerella cingulata, the fungus Epicoccum purpurascens also demonstrates reductive capabilities when exposed to (±)-α-ionone. The major metabolic product from this biotransformation is α-ionol, resulting from the reduction of the C-9 ketone. thieme-connect.com The enzymatic reduction by E. purpurascens is noted for its high degree of asymmetry, exclusively forming the (–)-(6S,9R)- and (+)-(6R,9S)-α-ionol enantiomers. thieme-connect.com This application is therefore geared towards producing chiral ionol derivatives rather than the target 3-oxo compound.
Aspergillus niger stands out as a particularly versatile fungus for the biotransformation of α-ionone, capable of performing the key oxidative reactions required to form 3-oxo derivatives. When A. niger is cultured with α-ionone, it produces a variety of metabolites, with the major products being cis-3-hydroxy-α-ionone, trans-3-hydroxy-α-ionone, and 3-oxo-α-ionone. The formation of 3-oxo-α-ionone, a diketone, is significant as it is the direct precursor to 3-oxo-α-ionol. Further reduction of the side-chain ketone of 3-oxo-α-ionone would yield the target compound.
Interestingly, separate studies have shown that Aspergillus niger can also convert α-ionol directly into a product identified as 3-oxo-α-ionone. This transformation was achieved over 7 days at 25°C, resulting in a 6.6% yield. Given that the starting material is an alcohol (α-ionol), the product is likely 3-oxo-α-ionol, indicating a direct oxidation of the C-3 position on the cyclohexene ring. This highlights a potential direct biocatalytic route to the target compound.
Table 1: Summary of Fungal Biotransformation of α-Ionone and α-Ionol
| Fungus | Substrate | Major Products | Key Transformation |
|---|---|---|---|
| Glomerella cingulata | α-Ionone | α-Ionol, Dihydro-α-ionol | Reduction of C-9 ketone |
| Epicoccum purpurascens | α-Ionone | α-Ionol (enantiomers) | Asymmetric reduction of C-9 ketone |
| Aspergillus niger | α-Ionone | 3-Oxo-α-ionone, 3-Hydroxy-α-ionones | Oxidation of C-3 position |
| Aspergillus niger | α-Ionol | 3-Oxo-α-ionol (presumed) | Oxidation of C-3 position |
Compound Index
Biological and Ecological Functions
Role in Plant Defense Mechanisms
3-Oxo-alpha-ionol is integral to a plant's defensive arsenal (B13267), functioning through allelopathic interference with other plants and as a signaling molecule in interactions with insects. researchgate.netmdpi.com
Allelopathy, the chemical inhibition of one plant by another, is a key ecological strategy, and this compound has been identified as a potent allelochemical. researchgate.netnih.gov It is recognized for its phytotoxic properties, which can suppress the germination and growth of neighboring plants, thereby providing a competitive advantage to the species that produces it. mdpi.comresearchgate.net
Research has demonstrated that this compound exhibits significant growth-inhibiting effects on various plant species. researchgate.netnih.gov Studies on the invasive grass Brachiaria brizantha have isolated two stereoisomers, (6R,9R)-3-oxo-α-ionol and (6R,9S)-3-oxo-α-ionol, and identified them as active allelopathic agents. nih.gov These compounds were found to inhibit the root and shoot growth of garden cress (Lepidium sativum), lettuce (Lactuca sativa), timothy (Phleum pratense), and ryegrass (Lolium multiflorum). researchgate.netnih.gov
The inhibitory activity is dependent on both the concentration and the specific stereochemistry of the molecule. nih.gov The (6R,9S)-3-oxo-α-ionol isomer shows substantially greater phytotoxicity than the (6R,9R) isomer. nih.govnih.gov For instance, (6R,9S)-3-oxo-α-ionol inhibited garden cress growth at concentrations greater than 10 μM, whereas the (6R,9R) form required concentrations over 30 μM to have a similar effect. researchgate.netnih.gov The inhibitory activity of (6R,9S)-3-oxo-α-ionol was found to be 5.3 to 6.2 times greater than that of its (6R,9R) counterpart. nih.govnih.gov This suggests that the stereochemistry at the C-9 position is critical for the compound's biological activity. researchgate.netnih.gov The compound (6R,9S)-3-oxo-α-ionol has also been identified as a phytotoxic substance in Chinese violet (Asystasia gangetica), where it contributes to the plant's allelopathic potential. researchgate.net
Inhibitory Activity of 3-Oxo-α-ionol Stereoisomers on Cress Seedlings
This table summarizes the 50% inhibitory concentration (I50) values for the two stereoisomers of 3-oxo-α-ionol on the root and shoot growth of cress.
| Compound | I50 Value on Roots (μM) | I50 Value on Shoots (μM) | Source |
|---|---|---|---|
| (6R,9R)-3-oxo-α-ionol | 223 | 156 | nih.gov |
| (6R,9S)-3-oxo-α-ionol | 41.7 | 25.1 | nih.gov |
Plants often modify chemical compounds through glycosylation, the process of attaching a sugar moiety, which can alter their solubility, stability, and biological activity. biorxiv.orgresearchgate.net In the case of this compound, its glucosylated derivatives have been shown to play a significant role as allelochemicals. biorxiv.orgresearchgate.net The compound was first identified as the aglycone of a glucoside isolated from raspberry (Rubus idaeus). researchgate.netnih.gov
Enzymes such as uridine-diphosphate (B1259127) glycosyltransferases (UGTs) catalyze the glucosylation of 3-oxo-α-ionol. biorxiv.org Specifically, the enzyme MpUGT86C10 from Mentha × piperita and NbUGT72AY1 from Nicotiana benthamiana are capable of glucosylating 3-oxo-α-ionol. biorxiv.org Research indicates that this glycosylation can enhance the phytotoxic potential of the parent compound. biorxiv.orgresearchgate.net Glycosylation of C13-apocarotenoids like this compound serves several functions in plants, including increasing the allelopathic activity of the aglycone and facilitating its exudation from the roots. biorxiv.orgresearchgate.net The resulting glucosides, such as (6R,9R)-3-Oxo-α-ionol glucoside, are stored in the plant and can be released into the environment to act as potent allelochemicals. biorxiv.orgbiosynth.com
Plants produce a wide array of chemicals to defend against herbivory. nih.govresearchgate.net These defenses can involve repelling or intoxicating insects, or signaling for help from the natural enemies of herbivores. nih.gov this compound is one of the volatile organic compounds (VOCs) that plants emit as part of these complex interactions. mdpi.commdpi.com
The emission of volatile organic compounds (VOCs) is a critical plant defense strategy. mdpi.comnih.gov These airborne chemical signals can serve multiple purposes, including direct defense against herbivores and indirect defense by attracting predators or parasitoids of the attacking insects. mdpi.com this compound is part of the blend of VOCs that plants release. mdpi.com When a plant is attacked by an herbivore, it can trigger profound physiological and chemical changes, leading to the release of specific volatiles. nih.govnih.gov These emissions can act as signals to other parts of the same plant or to neighboring plants, priming their defenses against potential attack. mdpi.com The presence of 3-oxo-α-ionol in the volatile emissions of plants responding to herbivory, such as grapevines infested by scale insects, points to its role as a component of this complex chemical communication and defense signaling network. mdpi.com
Mycorrhizal Symbiosis Modulation
This compound is a pivotal molecule in regulating the symbiotic relationship between plants and arbuscular mycorrhizal fungi (AMF). This regulation is essential for maintaining a balanced and beneficial interaction.
Upon the successful colonization of plant roots by arbuscular mycorrhizal fungi, there is a significant accumulation of C13 apocarotenoids, particularly blumenols, which are derivatives of 3-oxo-α-ionol. researchgate.netnih.gov The concentration of these blumenol-type metabolites in the roots shows a high correlation with the rate of fungal colonization. researchgate.net This accumulation is a characteristic and specific response to the presence of AMF. researchgate.net These compounds are synthesized in the fungal arbuscules, which are the sites of nutrient exchange between the fungus and the plant. nih.gov The accumulation of these molecules is considered an indicator of a well-established and functional symbiosis. mdpi.com
While the initial colonization by AMF is beneficial, plants have developed a mechanism of autoregulation to prevent excessive colonization that could become a significant carbon drain. researchgate.net this compound and its glycosides are believed to be key signaling molecules in this process. biorxiv.orgnih.govresearchgate.net Once a certain level of colonization is achieved, the accumulated 3-oxo-α-ionol is thought to act as a systemic signal that suppresses further AMF colonization in other parts of the root system. researchgate.netbiorxiv.orgresearchgate.net This systemic suppression is a crucial feedback mechanism that allows the plant to control the extent of the symbiotic relationship. nih.govpsu.edu Research indicates that blumenols (C13 derivatives) play a more significant role in the establishment and functioning of the symbiosis compared to other apocarotenoids like mycorradicins (C14 derivatives). nih.gov
Intermediary Role in Plant Signaling Pathways
This compound, a carotenoid-derived molecule, functions as an important signaling compound in various plant processes. researchgate.net Its structural configuration enables it to participate in signaling pathways that can modulate a range of biological responses. biosynth.com A primary signaling role is its involvement in the autoregulation of mycorrhizal symbiosis, where it communicates the colonization status of the roots to the rest of the plant to prevent over-colonization. researchgate.net
The compound is generated from the enzymatic cleavage of carotenoids by carotenoid cleavage dioxygenases (CCDs). researchgate.net Its structural similarity to the aglycon of abscisic acid (ABA), a major plant hormone, suggests a potential role in related stress and developmental signaling pathways. researchgate.net Apocarotenoids as a class, including 3-oxo-α-ionol, are recognized as vital signaling molecules that regulate plant development and responses to environmental cues. nih.govresearchgate.net
Table 2: Signaling Functions of this compound
| Signaling Context | Pathway/Mechanism | Function |
|---|---|---|
| Mycorrhizal Symbiosis | Autoregulation of Mycorrhization | Systemically suppresses further fungal colonization. biorxiv.orgresearchgate.net |
| Plant Development | Carotenoid-derived signaling | Mediates plant development and environmental responses. researchgate.net |
| Stress Response | Potential ABA-related pathway | Structural similarity to ABA suggests a role in stress signaling. researchgate.net |
| Interspecific Communication | Plant-microbe interaction | Regulates symbiotic relationships with soil fungi. nih.gov |
Contribution to Plant Metabolic Homeostasis
In the context of carotenoid metabolism, the glycosylation of apocarotenoids like 3-oxo-α-ionol serves as a homeostatic control mechanism. nih.gov When the carotenoid biosynthetic pathway is highly active, for example under high light stress or due to genetic overexpression, there is an increased production of carotenoids. nih.govnih.gov To prevent the potentially damaging effects of excess carotenoids and their degradation products, the plant converts them into more stable, storable forms. nih.gov Studies in Arabidopsis have shown that overexpression of phytoene (B131915) synthase (a key enzyme in carotenoid synthesis) leads to an increased accumulation of apocarotenoid glycosides, including those of 3-oxo-α-ionol. nih.govnih.gov This demonstrates that the conversion of 3-oxo-α-ionol to its glucoside is a mechanism to maintain carotenoid homeostasis by safely channeling metabolic overflow. nih.govnih.gov
Analytical Methodologies for Identification and Quantification
Chromatographic Techniques
Chromatography is the cornerstone for the analysis of 3-oxo-α-ionol, enabling its separation from other compounds in natural extracts and mixtures. frontiersin.org The choice of technique depends on the analytical goal, whether it is for identification, quantification, or preparative isolation.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like 3-oxo-α-ionol. f1000research.com It combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. In GC-MS analysis, the compound is vaporized and separated based on its boiling point and affinity for the stationary phase within a capillary column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented, producing a unique mass spectrum that serves as a molecular fingerprint for identification.
Key mass-to-charge ratios (m/z) observed in the mass spectrum of 3-oxo-α-ionol are crucial for its identification. Data from the NIST Mass Spectrometry Data Center provides characteristic peaks for this compound. nih.gov
| NIST Number | Library | Total Peaks | m/z Top Peak | m/z 2nd Highest | m/z 3rd Highest |
|---|---|---|---|---|---|
| 108738 | Main library | 79 | 108 | 43 | 109 |
| 31237 | Main library | 96 | 108 | 109 | 43 |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is an essential technique for analyzing non-volatile or thermally sensitive compounds. In this method, the sample is dissolved in a liquid mobile phase and pumped through a column containing a solid stationary phase. The separation is based on the compound's interaction with both phases. The eluent from the liquid chromatograph is then introduced into the mass spectrometer for detection and identification.
For compounds like 3-oxo-α-ionol, LC-MS, particularly with tandem mass spectrometry (MS/MS), provides high sensitivity and structural information. und.eduresearchgate.net Derivatization techniques can be employed to enhance ionization efficiency and selectivity for related compounds like oxysterols. und.edu Although specific experimental LC-MS/MS data for 3-oxo-α-ionol is not detailed in the provided context, general methodologies for similar compounds involve reversed-phase chromatography coupled with electrospray ionization (ESI). und.educsic.es
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, quantification, and purification of compounds from complex mixtures. frontiersin.org It operates on the same principles as liquid chromatography but utilizes high pressure to pump the mobile phase through the column, leading to higher resolution and faster separation times.
For the analysis of 3-oxo-α-ionol and its precursors, reversed-phase columns (like C18) are commonly used. frontiersin.org Detection is often achieved using ultraviolet (UV) detectors, as many organic molecules absorb UV light. When coupled with other detectors like mass spectrometers, HPLC becomes a powerful tool for both quantification and structural elucidation. The subsequent isolation of a precursor to 3-oxo-α-ionol via HPLC has been documented after initial purification by other methods. bjonnh.net
Preparative Liquid Chromatography
When the goal is to isolate larger quantities of a pure compound for further study, preparative liquid chromatography is the method of choice. This technique is a scaled-up version of analytical HPLC, using larger columns and higher flow rates to handle greater sample loads. Preparative LC is crucial for obtaining pure 3-oxo-α-ionol from natural extracts for use as a reference standard or for structural characterization studies. The process allows for the isolation of specific fractions containing the target compound, which are then collected for subsequent analysis and use.
Column Chromatography
Column chromatography is a classic and versatile technique for the purification of individual compounds from a mixture. column-chromatography.com In this method, the stationary phase, typically silica (B1680970) gel or alumina, is packed into a vertical glass column. column-chromatography.comup.ac.za The sample mixture is loaded onto the top of the column, and a solvent (the mobile phase) is passed through it. column-chromatography.comup.ac.za Separation occurs as different components of the mixture travel down the column at different rates based on their differential adsorption to the stationary phase and solubility in the mobile phase. column-chromatography.com
This technique is often used as an initial purification step in the isolation of natural products like terpenoids from crude extracts. column-chromatography.comfractioncollector.info Fractions are collected sequentially, and techniques like Thin Layer Chromatography (TLC) are used to identify which fractions contain the desired compound, such as 3-oxo-α-ionol. up.ac.zaunhas.ac.id
Centrifugal Partition Chromatography (for precursors)
Centrifugal Partition Chromatography (CPC) is a liquid-liquid chromatographic technique where both the stationary and mobile phases are liquids. rsc.org It relies on a strong centrifugal force to hold the stationary liquid phase in place while the mobile phase is passed through it. This method is particularly effective for the separation and purification of natural products, including polar and unstable compounds. rsc.orgrsc.org
CPC has been successfully applied to the isolation of glycosidic precursors of key aroma compounds from oak wood, including a precursor to 3-oxo-α-ionol, (6R,9R)-3-oxo-α-ionol-9-O-(6′-O-galloyl)-β-glucopyranoside (macarangioside E). bjonnh.net This demonstrates the utility of CPC as a preparative technique to purify complex natural extracts, which is a critical step before the final isolation of specific compounds by methods like HPLC. bjonnh.net The efficiency of CPC can simplify reaction work-ups and allows for purification using eco-friendly solvents without the need for solid supports like silica gel. rsc.org
Spectroscopic Techniques
Spectroscopic techniques are indispensable for the structural characterization of 3-oxo-alpha-ionol. These methods provide detailed information about its molecular structure, functional groups, and stereochemistry.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of this compound. 13C NMR spectroscopy, in particular, provides information on the different carbon environments within the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.
Table 1: 13C NMR Spectral Data for (6R,9S)-3-Oxo-alpha-ionol
| Carbon Atom | Chemical Shift (ppm) |
|---|---|
| C1 | Data not available in search results |
| C2 | Data not available in search results |
| C3 | Data not available in search results |
| C4 | Data not available in search results |
| C5 | Data not available in search results |
| C6 | Data not available in search results |
| C7 | Data not available in search results |
| C8 | Data not available in search results |
| C9 | Data not available in search results |
| C10 (CH3) | Data not available in search results |
| C11 (CH3) | Data not available in search results |
| C12 (CH3) | Data not available in search results |
| C13 (CH3) | Data not available in search results |
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through fragmentation analysis. When ionized, the molecule breaks apart into characteristic fragment ions. In Gas Chromatography-Mass Spectrometry (GC-MS), the molecule is first separated from other components before being introduced into the mass spectrometer.
The fragmentation pattern of this compound is influenced by its functional groups, including the ketone and alcohol moieties. libretexts.org For ketones, a common fragmentation is the α-cleavage, where the bond between the carbonyl carbon and an adjacent carbon is broken. libretexts.orgnih.gov Alcohols often undergo α-cleavage near the hydroxyl group or dehydration, leading to the loss of a water molecule. libretexts.org
Table 2: Key GC-MS Fragmentation Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C13H20O2 nih.gov |
| Molecular Weight | 208.30 g/mol nih.gov |
| Top Peak (m/z) | 108 nih.gov |
| 2nd Highest Peak (m/z) | 43 nih.gov |
| 3rd Highest Peak (m/z) | 109 nih.gov |
Source: Data compiled from the NIST Mass Spectrometry Data Center via PubChem. nih.gov
Determining the absolute configuration of chiral molecules like this compound is crucial, and Vibrational Circular Dichroism (VCD) is a powerful technique for this purpose. biotools.us VCD measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. biotools.us
The methodology involves measuring the experimental VCD spectrum of the molecule and comparing it to a spectrum calculated ab initio using quantum chemistry software, often employing density functional theory (DFT). biotools.usresearchgate.net By comparing the signs and intensities of the measured spectrum with the calculated spectra for possible stereoisomers (e.g., R or S configurations), the true absolute configuration can be unambiguously assigned. researchgate.netuit.no This approach allows for the determination of stereochemistry for samples in solution, without the need for crystallization which is required for X-ray crystallography. biotools.us
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. While specific ESI-MS studies on this compound were not detailed in the search results, the technique is highly applicable given the compound's hydroxyl group. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, ions of the analyte (e.g., [M+H]+ or [M+Na]+) are released and can be analyzed by the mass spectrometer. This method is valuable for obtaining accurate molecular weight information with minimal fragmentation.
Extraction and Sample Preparation Methods
Effective extraction and sample preparation are critical preliminary steps for the accurate analysis of this compound from complex matrices such as plant tissues or food products.
Ultrasonic Solvent Extraction (USE), also known as sonication, is an efficient method for extracting bioactive compounds from solid matrices. nih.govnih.gov This technique utilizes high-frequency sound waves (ultrasound) to create cavitation bubbles in the solvent. The collapse of these bubbles near the cell walls of the sample material generates high local pressures and temperatures, causing mechanical fragmentation of the cell wall and enhancing the penetration of the solvent into the matrix. nih.gov This process accelerates the dissolution of the target compounds into the solvent. nih.gov
The main advantages of USE over conventional extraction methods include higher efficiency, reduced extraction times (often minutes instead of hours), and lower solvent consumption. nih.govnih.gov It is considered a "green" extraction technique due to its efficiency and reduced environmental impact. researchgate.net The choice of solvent remains a critical parameter, with various solvents of different polarities being suitable for USE depending on the target analyte. researchgate.net
Solid Phase Microextraction (SPME) for Volatile Analysis
Solid Phase Microextraction (SPME) is a solvent-free, sensitive, and efficient sample preparation technique widely used for the extraction and concentration of volatile and semi-volatile organic compounds from various matrices. In the analysis of this compound, a C13-norisoprenoid derived from the degradation of carotenoids, Headspace SPME (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly effective methodology. fmach.itnih.gov This approach allows for the analysis of volatile compounds in the headspace of a sample, minimizing matrix effects and enabling the detection of trace-level analytes. mdpi.com
The selection of the appropriate SPME fiber is a critical parameter for the successful analysis of target compounds. For the analysis of C13-norisoprenoids like this compound, various fiber coatings have been utilized, with the choice depending on the specific application and the matrix being analyzed. A common choice for broad-spectrum analysis of volatile and semi-volatile flavor compounds is a tri-phase fiber, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS). mdpi.comnih.gov This type of fiber is effective in adsorbing a wide range of analytes with different polarities and molecular weights. Studies on the volatile profiles of grapes and wines have demonstrated the successful application of DVB/CAR/PDMS fibers for the extraction of norisoprenoids. mdpi.com Another frequently used fiber for the quantification of norisoprenoids, including β-damascenone and β-ionone which are structurally related to this compound, is Polydimethylsiloxane/Divinylbenzene (PDMS/DVB). nih.gov
The optimization of extraction conditions is another crucial step in the development of a robust SPME method. Parameters such as extraction temperature and time significantly influence the efficiency of the analysis. For instance, in the analysis of volatile compounds in grapes, an extraction temperature of 40°C for 30 minutes has been reported using a DVB/CAR/PDMS fiber. mdpi.com The subsequent desorption of the analytes from the SPME fiber is typically performed in the hot injector port of a gas chromatograph.
Following extraction and desorption, the separated compounds are detected and identified using mass spectrometry. The identification of this compound is confirmed by comparing its mass spectrum and retention index with those of authentic standards or with data from mass spectral libraries. fmach.it Research on the volatile organic compounds in 124 different grape cultivars successfully identified this compound using an HS-SPME-GC-MS based approach, highlighting the utility of this method for comprehensive volatile profiling. fmach.it
Below are interactive data tables summarizing the key parameters for the SPME analysis of C13-norisoprenoids, including this compound, and the identification of this compound in grape cultivars.
Table 1: Methodological Parameters for SPME Analysis of C13-Norisoprenoids
| Parameter | Description |
|---|---|
| Technique | Headspace Solid Phase Microextraction (HS-SPME) |
| Instrumentation | Gas Chromatography-Mass Spectrometry (GC-MS) |
| SPME Fiber Coatings | Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) mdpi.com, Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) nih.gov |
| Extraction Temperature | 40°C mdpi.com |
| Extraction Time | 30 minutes mdpi.com |
| Desorption | Thermal desorption in GC injector port mdpi.com |
| Identification | Comparison of mass spectra and retention indices with standards or libraries fmach.it |
Table 2: Identification of this compound in Grape Cultivars by HS-SPME-GC-MS
| Compound | Retention Time (min) | PubChem CID | Reference |
|---|
Emerging Research Frontiers and Future Perspectives
Deeper Elucidation of Biosynthetic Regulation
The formation of 3-oxo-alpha-ionol and other C13-apocarotenoids is a result of the oxidative cleavage of C40 carotenoid precursors, a reaction catalyzed by a specific family of enzymes. researchgate.net The regulation of this biosynthetic pathway is complex and represents a significant area of future investigation.
Central to this pathway are the Carotenoid Cleavage Dioxygenases (CCDs) , non-heme iron-containing enzymes that break specific double bonds within the carotenoid backbone. nih.gov Research has identified several subfamilies of these enzymes, each with distinct substrate specificities and cleavage activities, which ultimately determines the profile of apocarotenoids produced. maxapress.com For instance, the CCD1 and CCD4 subfamilies are known to be key players in the generation of aromatic volatiles, including ionones and their derivatives. maxapress.comfrontiersin.org
Future research is focused on unraveling the intricate regulatory networks that control the expression of CCD genes. Current evidence suggests that their transcription is influenced by a variety of factors, including:
Developmental Cues: CCD gene expression often varies with the developmental stage of a plant, such as during fruit ripening or flower maturation. oup.comnih.gov
Environmental Stimuli: Abiotic stresses like drought and high salinity, as well as light exposure, can trigger the expression of specific CCDs, suggesting a role for apocarotenoids in stress response. nih.gov
Hormonal Regulation: Plant hormones, particularly abscisic acid (ABA), have been shown to induce the expression of certain CCD genes, linking carotenoid metabolism to broader physiological processes. nih.govfrontiersin.org
A deeper understanding of the transcription factors and signaling pathways that govern CCD activity will be crucial for manipulating the production of specific apocarotenoids like this compound in plants.
Table 1: Key Enzymes in Apocarotenoid Biosynthesis
| Enzyme Family | Abbreviation | General Function | Relevance to this compound |
|---|---|---|---|
| Carotenoid Cleavage Dioxygenases | CCDs | Catalyze the oxidative cleavage of carotenoids to produce apocarotenoids. nih.gov | Directly responsible for the formation of the C13 backbone of ionone (B8125255) derivatives. |
| 9-cis-epoxycarotenoid Dioxygenase | NCED | A subclass of CCDs that specifically cleaves 9-cis epoxycarotenoids; a key step in abscisic acid (ABA) biosynthesis. nih.govoup.com | Competes for the same carotenoid precursors, influencing substrate availability for this compound synthesis. nih.gov |
| Glycosyltransferases | UGTs | Attach sugar moieties to small molecules, often altering their stability and solubility. | May be involved in the formation of glycosidically bound forms of this compound, acting as storage forms in the plant. researchgate.net |
Molecular Mechanisms of Ecological Interactions
Apocarotenoids like this compound are not merely metabolic byproducts; they are active signaling molecules that mediate a plant's interaction with its environment. Research is beginning to uncover the molecular basis of these interactions, which span from plant defense to allelopathy.
One of the most studied ecological roles of this compound is its phytotoxic activity . Studies have demonstrated that it can inhibit the root and shoot growth of neighboring plant species, suggesting it functions as an allelochemical. researchgate.net This activity helps the producing plant compete for resources by suppressing the growth of competitors. The seasonal variation of this compound concentration in some plants correlates with their allelopathic potential. researchgate.net
Future research in this area aims to identify the specific molecular targets of this compound within susceptible plants. Understanding how it disrupts cellular processes could lead to the development of new, nature-inspired herbicides. Furthermore, investigations are expanding to explore its role in mediating interactions with other organisms, such as insects and microbes, where it may act as an attractant, repellent, or defense compound. researchgate.net Elucidating the receptors and signaling cascades that perceive and respond to this compound is a key frontier in chemical ecology. nih.gov
Table 2: Known Ecological Roles of this compound
| Ecological Interaction | Mechanism of Action | Observed Effect | Source Organism Example |
|---|---|---|---|
| Allelopathy | Phytotoxic activity | Inhibition of root and shoot growth in competing plant species. researchgate.net | Brachiaria brizantha (Signalgrass) |
| Plant Defense | Potential antimicrobial or insect-deterrent properties | Contributes to the plant's chemical defense arsenal (B13267) against pathogens and herbivores. | Various plant species |
| Interspecies Signaling | Volatile organic compound (VOC) signaling | May attract pollinators or predators of herbivores. | Flowering plants |
Advanced Biocatalytic Production Strategies
The demand for this compound, particularly in the flavor and fragrance industries, has traditionally been met by chemical synthesis. researchgate.net However, there is a growing consumer preference for natural and sustainably sourced ingredients, which is driving research into biotechnological production methods. researchgate.net Advanced biocatalytic and metabolic engineering approaches are at the forefront of this shift.
The core of these strategies involves harnessing the power of enzymes or engineered microorganisms to produce C13-apocarotenoids. researchgate.net This can be achieved through:
Enzymatic Biocatalysis: Using isolated CCD enzymes to cleave carotenoid substrates in vitro. This method offers high specificity but can be costly due to the need for purified enzymes and substrates.
Metabolic Engineering: Genetically modifying microorganisms, such as the bacterium Escherichia coli or the yeast Saccharomyces cerevisiae, to produce these compounds. nih.govmdpi.com This involves introducing the genes for both carotenoid biosynthesis and the specific CCDs required to cleave them into the desired apocarotenoids. researchgate.net
The critical challenge in microbial production is optimizing the metabolic pathway to ensure an efficient conversion of simple carbon sources (like glucose) into the final product. researchgate.net This requires fine-tuning the expression of multiple genes and redirecting the host's metabolism towards the carotenoid pathway. nih.govmdpi.com These advanced strategies offer the potential for a more sustainable and cost-effective production pipeline for this compound and other high-value apocarotenoids.
Table 3: Comparison of Production Strategies for this compound
| Strategy | Description | Advantages | Challenges |
|---|---|---|---|
| Chemical Synthesis | Multi-step organic synthesis from petrochemical precursors. researchgate.net | Established technology, high yields. | Relies on non-renewable resources, may produce non-natural isomers, often not considered "natural". researchgate.net |
| Biocatalysis (Enzymatic) | Use of isolated enzymes (e.g., CCDs) to convert carotenoid substrates. | High specificity, produces natural stereoisomers. | High cost of enzymes and substrates, potential for enzyme instability. |
| Metabolic Engineering (Microbial) | Engineering microbes like yeast or bacteria to produce the compound from simple sugars. researchgate.net | Sustainable, can be labeled "natural", potentially lower cost at scale. researchgate.netmdpi.com | Complex pathway engineering, optimizing metabolic flux, achieving high titers. researchgate.net |
Structure-Activity Relationship Studies for Biological Functions
Understanding the link between the molecular structure of this compound and its biological functions is a critical research frontier. Structure-activity relationship (SAR) studies aim to pinpoint which parts of the molecule are responsible for its characteristic aroma, phytotoxicity, and other activities.
The this compound molecule possesses several key structural features: a cyclohexenone ring, an oxo group, a hydroxyl group, and a butenyl side chain. The specific arrangement and stereochemistry of these functional groups are believed to be crucial for its interaction with biological receptors, such as olfactory receptors in the nose or target enzymes in other plants.
Future research will involve the synthesis of various analogs and derivatives of this compound to probe these relationships. By systematically modifying parts of the molecule—for example, by changing the position of the double bond, altering the functional groups, or synthesizing different stereoisomers—researchers can assess how these changes impact its biological profile. The insights gained from SAR studies are invaluable for:
Flavor and Fragrance Industry: Designing novel aroma compounds with enhanced or specific scent profiles.
Agriculture: Developing more potent and selective allelochemical-based herbicides.
Pharmacology: Exploring potential therapeutic applications of apocarotenoid derivatives.
Table 4: Structural Features of this compound and Potential Functional Relevance
| Structural Feature | Description | Hypothesized Functional Importance |
|---|---|---|
| Cyclohexenone Ring | The six-membered carbon ring with a double bond and a ketone. | Forms the core scaffold of the molecule, essential for its overall shape and interaction with receptors. |
| Oxo (=O) Group | The ketone functional group on the ring. | Influences the molecule's polarity and is likely a key binding point for olfactory and other biological receptors. |
| Hydroxyl (-OH) Group | The alcohol functional group on the side chain. | Increases polarity and potential for hydrogen bonding, likely modulating its biological activity and solubility. |
| Butenyl Side Chain | The four-carbon chain with a double bond. | The length, position of the double bond, and stereochemistry are critical for fitting into the binding pockets of target proteins. |
Q & A
Basic: How is 3-Oxo-alpha-ionol detected and quantified in plant metabolomics studies?
This compound is typically analyzed using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) . For example, in carrot metabolomics, LC-MS revealed its glucosylated derivative (this compound 3'-(6''-malonyl) glucoside) with concentrations ranging from 1.14E+06 to 3.08E+06 arbitrary units, normalized against internal standards . Key methodological steps include:
- Extraction : Methanol/water solvent systems with solid-phase extraction (SPE) to isolate norisoprenoids.
- Validation : Spike-and-recovery experiments to confirm extraction efficiency (e.g., 80–120% recovery rates).
- Quantification : Calibration curves using synthetic standards or structurally similar compounds (e.g., β-ionone).
Advanced: What molecular interactions does this compound exhibit with dipeptidyl peptidase-4 (DPP-4), and how can these be modeled computationally?
In silico docking studies demonstrate that this compound binds to DPP-4 with a binding energy of -213 kJ/mol , forming a hydrogen bond with TRP629:O (1.84 Å) and a halogen bond with TYR547-OH (3.40 Å) . Methodological approaches include:
- Molecular docking : Software like AutoDock Vina to simulate binding conformations.
- Molecular dynamics (MD) simulations : Validate stability of interactions over 100 ns trajectories.
- In vitro validation : Competitive inhibition assays using sitagliptin as a positive control (IC50 comparison).
Basic: What role does this compound play in wine aroma, and how is its concentration analyzed across cultivars?
This compound is a bonded norisoprenoid contributing to varietal aroma in wines. In Diyarbakır wines, its concentration is significantly higher due to terroir effects, quantified via GC-MS after enzymatic hydrolysis of glycosides . Key steps:
- Sample preparation : Solid-phase extraction (e.g., Amberlite XAD-2) to isolate glycoconjugates.
- Enzymatic release : β-Glucosidase treatment to liberate free aglycones.
- Statistical analysis : ANOVA to assess location-specific differences (e.g., p < 0.05 for Diyarbakır vs. other regions).
Advanced: How does sunlight exposure modulate this compound biosynthesis in grape berries?
Sunlight increases enzyme-released this compound in Vitis vinifera cultivars. For example, shaded Chenin blanc grapes showed 40% lower levels compared to sun-exposed berries at 23°Brix . Experimental design considerations:
- Controlled light regimes : Use UV-transmitting or blocking films.
- Metabolite profiling : LC-MS/MS to track norisoprenoid precursors (e.g., β-carotene degradation products).
- Enzyme activity assays : Measure carotenoid cleavage dioxygenase (CCD) activity under varying light conditions.
Basic: What are the main challenges in isolating this compound glucosides from plant sources?
Glucosides like This compound 9-[apiosyl-(1→6)-glucoside] (exact mass 502.2179) require multi-step purification due to structural complexity . Methodological strategies:
- Chromatography : Reverse-phase HPLC with C18 columns and gradient elution (e.g., 10–90% acetonitrile in water).
- Structural elucidation : High-resolution NMR (e.g., <sup>13</sup>C DEPT for glycosidic linkage confirmation).
- Purity validation : ≥95% purity via LC-ELSD (evaporative light scattering detection).
Advanced: Can this compound serve as a precursor for flavor compounds like edulans, and what synthetic routes are involved?
This compound undergoes acid-catalyzed degradation to form isomeric edulans, key flavor compounds in passion fruit. For example, retro-aldol condensation at pH 2.5 yields edulan I and II . Key steps:
- Reaction optimization : pH (2–4), temperature (25–50°C), and solvent (aqueous ethanol).
- Product identification : HRGC-MS and FTIR to distinguish stereoisomers.
- Mechanistic studies : Isotopic labeling (e.g., <sup>18</sup>O) to track oxygen migration pathways.
Basic: How do tobacco fermentation processes influence this compound production?
Microbial degradation of carotenoids during tobacco fermentation generates this compound, detected at 0.14 μg·g<sup>-1</sup> in strain C31-fermented leaves via GC-MS . Critical factors:
- Microbial screening : Endophytic bacteria (e.g., Bacillus spp.) with β-carotene cleavage activity.
- Process monitoring : Time-course sampling to track degradation kinetics.
- Sensory correlation : Panel evaluations linking this compound levels to "woody" aroma notes.
Advanced: What structural features of this compound derivatives contribute to bioactivity in nitric oxide (NO) inhibition?
Glucosylation at C9 enhances NO inhibition. For instance, This compound β-D-glucopyranoside (IC50 7.31 μM) outperforms non-glycosylated forms due to improved solubility and target affinity . Methodological insights:
- Structure-activity relationship (SAR) : Methylation/acylation of the glycosidic group to assess steric effects.
- In vitro assays : LPS-induced RAW 264.7 macrophages for NO quantification (Griess reagent).
- Molecular modeling : Docking with iNOS (inducible nitric oxide synthase) active site.
Notes
- Data Interpretation : Contradictions in concentration ranges (e.g., μg·g<sup>-1</sup> vs. mg/L) may arise from matrix effects (plant vs. wine) .
- Method Validation : Cross-validate LC-MS and GC-MS data using certified reference materials (CRMs) where available.
- Advanced Tools : Utilize cheminformatics platforms (e.g., GNPS) for untargeted norisoprenoid profiling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
